N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)
Brand Name: Vulcanchem
CAS No.: 6131-51-7
VCID: VC10998777
InChI: InChI=1S/C25H26N2O4/c1-16-5-9-18(10-6-16)24(28)26-23(20-13-14-21(30-3)22(15-20)31-4)27-25(29)19-11-7-17(2)8-12-19/h5-15,23H,1-4H3,(H,26,28)(H,27,29)
SMILES: CC1=CC=C(C=C1)C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=C(C=C3)C
Molecular Formula: C25H26N2O4
Molecular Weight: 418.5 g/mol

N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)

CAS No.: 6131-51-7

Cat. No.: VC10998777

Molecular Formula: C25H26N2O4

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide) - 6131-51-7

Specification

CAS No. 6131-51-7
Molecular Formula C25H26N2O4
Molecular Weight 418.5 g/mol
IUPAC Name N-[(3,4-dimethoxyphenyl)-[(4-methylbenzoyl)amino]methyl]-4-methylbenzamide
Standard InChI InChI=1S/C25H26N2O4/c1-16-5-9-18(10-6-16)24(28)26-23(20-13-14-21(30-3)22(15-20)31-4)27-25(29)19-11-7-17(2)8-12-19/h5-15,23H,1-4H3,(H,26,28)(H,27,29)
Standard InChI Key RGUMEWAANGIEAZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=C(C=C3)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=C(C=C3)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[(3,4-dimethoxyphenyl)-[(4-methylbenzoyl)amino]methyl]-4-methylbenzamide, reflects its symmetrical bis-amide structure. Key features include:

  • Aromatic systems: Two 4-methylbenzoyl groups and a 3,4-dimethoxyphenyl central core.

  • Functional groups: Methoxy (-OCH3_3), methyl (-CH3_3), and amide (-CONH-) substituents.

  • Stereoelectronic properties: The meta- and para-substituted methoxy groups influence electronic distribution, while the amide linkages enable hydrogen bonding .

Table 1: Fundamental Chemical Data

PropertyValue
CAS No.6131-51-7
Molecular FormulaC25H26N2O4\text{C}_{25}\text{H}_{26}\text{N}_2\text{O}_4
Molecular Weight418.5 g/mol
SMILESCC1=CC=C(C=C1)C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=C(C=C3)C
InChIKeyRGUMEWAANGIEAZ-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

The compound is hypothesized to form via condensation reactions between 3,4-dimethoxybenzaldehyde and 4-methylbenzamide precursors. A plausible route involves:

  • Schiff base formation: Reaction of 3,4-dimethoxybenzaldehyde with excess 4-methylbenzylamine.

  • Oxidation or coupling: Stabilization of the imine intermediate to form the bis-amide structure.

Supporting methodologies from analogous benzamide syntheses include:

  • Transamidation: Base-free coupling of activated amides under mild conditions, as demonstrated for N-pivaloyl benzamides .

  • Stepwise acylation: Sequential reaction of diamines with acyl chlorides, though steric hindrance may necessitate optimized conditions .

Table 2: Hypothetical Synthesis Parameters

ParameterCondition
Reactants3,4-Dimethoxybenzaldehyde, 4-methylbenzamide
CatalystNone (base-free)
SolventTetrahydrofuran (THF) or DMF
Temperature25–80°C
Yield~70–80% (estimated)

Analytical Characterization

Key techniques for structural confirmation include:

  • NMR spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR to resolve methyl, methoxy, and amide proton environments .

  • Mass spectrometry: High-resolution MS to verify the molecular ion peak at m/z 418.5.

  • X-ray crystallography: For crystalline samples, analysis of dihedral angles and hydrogen-bonding networks, as seen in related N-arylbenzamides .

Structural and Crystallographic Insights

Conformational Analysis

Crystallographic studies of analogous compounds, such as N-(3,4-dimethylphenyl)-4-methylbenzamide, reveal two distinct molecular conformers in the asymmetric unit:

  • Anti conformation: N–H bond anti to the meta-methyl group (dihedral angle: 52.6° between benzene rings).

  • Syn conformation: N–H bond syn to the substituent (dihedral angle: 10.5°) .
    These findings suggest that steric and electronic factors govern rotational flexibility around the amide bond.

Intermolecular Interactions

In the solid state, N–H⋯O hydrogen bonds dominate packing arrangements, forming infinite chains along crystallographic axes . For the target compound, similar interactions are expected, with methoxy groups potentially participating in C–H⋯O contacts.

Material Science Applications

Polymer and Liquid Crystal Design

The rigid bis-amide scaffold and aromatic planar groups make this compound a candidate for:

  • Thermotropic liquid crystals: Stabilization of mesophases via π-π stacking.

  • High-performance polymers: Incorporation into polyamides or polyimides for enhanced thermal stability.

Surface Modification

Functionalization of nanomaterials (e.g., graphene oxide) via amide linkages could improve dispersibility in composite matrices.

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